molecular formula C20H22N2O B3158801 2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 860611-67-2

2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B3158801
CAS No.: 860611-67-2
M. Wt: 306.4 g/mol
InChI Key: NNIPDAFVQDHEIJ-UHFFFAOYSA-N
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Description

The compound “2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile” is a unique chemical with the molecular formula C25H27N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For this compound, the molecular weight is 401.513 . Other physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

The compound 2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been a focus of synthesis and investigation within the realm of medicinal chemistry. Gupta and Misra (2008) synthesized derivatives of this compound, particularly targeting their activity on calcium channels, which is pivotal in cardiovascular research. The calcium antagonistic activity of these compounds was studied using rat ileum and thoracic arteries, presenting a foundational approach to potential therapeutic applications (Gupta & Misra, 2008).

Structural Analyses and Transformation

Tolkunov et al. (2004) conducted a study on the anomalous Beckmann Reaction involving oximes of this compound, resulting in unexpected synthesis pathways. This work not only demonstrates the compound's reactivity but also its potential to form complex structures, which could have implications in material science and pharmacology (Tolkunov et al., 2004).

Optical and Electronic Properties

The compound's derivatives have also been explored for their optical and electronic properties. Zeyada, El-Nahass, and El-Shabaan (2016) delved into the structural and optical characteristics of quinoline derivatives, providing insights into their potential applications in photovoltaic devices and organic electronics. This exploration of the optical properties could be crucial for developing new materials for electronic applications (Zeyada et al., 2016).

Green Chemistry and Sustainable Synthesis

The compound is also a subject in the field of green chemistry. Sun, Cai, and Wang (2015) highlighted its involvement in the green synthesis of polysubstituted quinoline and benzoquinoline derivatives, emphasizing the method's mild conditions, high yields, and environmentally friendly nature. This approach aligns with the broader goals of sustainability and minimal environmental impact in chemical synthesis (Sun et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-12-5-7-14(8-6-12)18-15(11-21)13(2)22-16-9-20(3,4)10-17(23)19(16)18/h5-8,18,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIPDAFVQDHEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125982
Record name 1,4,5,6,7,8-Hexahydro-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860611-67-2
Record name 1,4,5,6,7,8-Hexahydro-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6,7,8-Hexahydro-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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